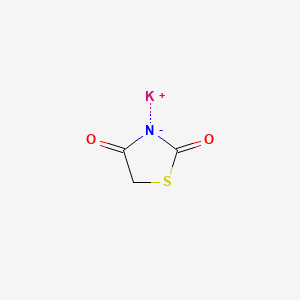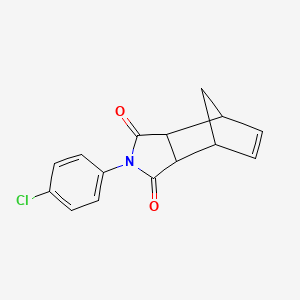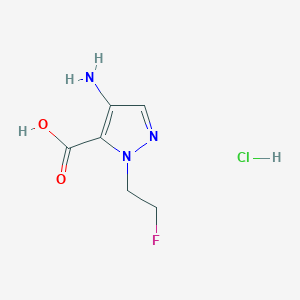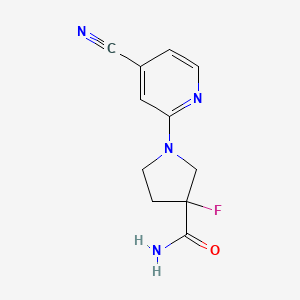![molecular formula C17H15Cl2FN2O3S B12219602 N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B12219602.png)
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide: is a chemical compound with a complex structure that includes dichlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and fluorophenyl intermediates. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to form the final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of sulfonyl and amide groups on biological systems. It can serve as a model compound for understanding the interactions between these functional groups and biological molecules.
Medicine: In medicine, this compound may have potential therapeutic applications. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for creating products with specific characteristics.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
- N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide
- N-(3,5-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]anilino)acetamide
Comparison: Compared to similar compounds, N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide stands out due to its unique combination of dichlorophenyl and fluorophenyl groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications. The presence of the prolinamide moiety further enhances its potential by providing additional sites for interaction with molecular targets.
Properties
Molecular Formula |
C17H15Cl2FN2O3S |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H15Cl2FN2O3S/c18-11-3-8-14(19)15(10-11)21-17(23)16-2-1-9-22(16)26(24,25)13-6-4-12(20)5-7-13/h3-8,10,16H,1-2,9H2,(H,21,23) |
InChI Key |
LHIGCTQAMRZFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12219556.png)


![N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12219579.png)

![3-(3,4-Dichlorophenyl)-8-(4-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine](/img/structure/B12219586.png)

![Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate](/img/structure/B12219596.png)
![2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B12219606.png)
![Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-](/img/structure/B12219608.png)
![4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12219610.png)
![N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12219613.png)
